molecular formula C21H24N4O4S B11456022 N-[4-(diethylsulfamoyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-[4-(diethylsulfamoyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B11456022
M. Wt: 428.5 g/mol
InChI Key: RCOJUHLCAXXBNS-UHFFFAOYSA-N
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Description

N-[4-(diethylsulfamoyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a sulfonamide group with a phthalazinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylsulfamoyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Preparation of 4-(diethylsulfamoyl)aniline: This intermediate can be synthesized by reacting 4-nitroaniline with diethyl sulfamate under suitable conditions.

    Synthesis of 3-methyl-4-oxo-3,4-dihydrophthalazine: This intermediate is prepared by cyclization of appropriate hydrazine derivatives with phthalic anhydride.

    Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylsulfamoyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to interfere with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(methylsulfamoyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
  • N-[4-(ethylsulfamoyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Uniqueness

N-[4-(diethylsulfamoyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylsulfamoyl group provides enhanced stability and solubility compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C21H24N4O4S/c1-4-25(5-2)30(28,29)16-12-10-15(11-13-16)22-20(26)14-19-17-8-6-7-9-18(17)21(27)24(3)23-19/h6-13H,4-5,14H2,1-3H3,(H,22,26)

InChI Key

RCOJUHLCAXXBNS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C

Origin of Product

United States

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